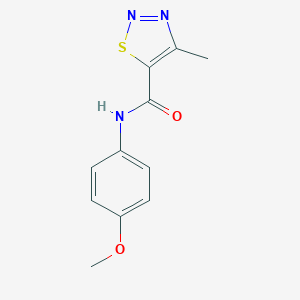
N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, commonly known as MTTC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MTTC belongs to the class of thiadiazole derivatives, which have been shown to possess a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
Synthesis of Formazan
The compound can be used in the synthesis of Formazan . Formazans are compounds containing the characteristic azohydrazone group (-N=-C=-NH-), which is a good carrier of π-bonding and chelating properties . They are used as dyes, ligands in complex formation, and as analytical reagents .
Redox Reaction Indicators
Formazans, which can be synthesized using the compound, are used as indicators in redox reactions . Their intense color makes them good indicators .
Biological Activity
Formazans are also biologically active . They form salts and complexes with several metal ions .
Synthesis of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide
The compound can react with indoline-2,3-dione in boiling ethanol under acidic conditions to produce 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide .
Heterocycles Containing Nitrogen
Heterocycles containing nitrogen are versatile in synthetic chemistry and have a wide range of prospective medicinal applications . The compound can be used in the synthesis of such heterocycles .
Synthesis of 1,2,3-Triazoles
1,2,3-Triazoles, which can be synthesized using the compound, are known to display significant biological activities . They have excellent metabolic and thermal stability and have been used in diverse applications .
Wirkmechanismus
Target of Action
N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that has been studied for its potential therapeutic activity. The primary targets of this compound are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in cell proliferation and angiogenesis, respectively, and are often upregulated in certain types of cancer, such as triple-negative breast cancer .
Mode of Action
The compound interacts with its targets (EGFR and VEGFR-2) by binding to their active sites, thereby inhibiting their activity . This interaction results in the disruption of the signaling pathways mediated by these receptors, leading to a decrease in cell proliferation and angiogenesis .
Biochemical Pathways
Given its targets, it is likely that it impacts the egfr and vegf signaling pathways, which are involved in cell proliferation and angiogenesis . Downstream effects may include reduced tumor growth and metastasis.
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), have been studied using structural bioinformatics methods . The compound showed strong electronic characteristics and met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are likely to include a reduction in cell proliferation and angiogenesis due to the inhibition of EGFR and VEGFR-2 . This could potentially lead to a decrease in tumor growth and metastasis in cancers where these receptors are upregulated.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-7-10(17-14-13-7)11(15)12-8-3-5-9(16-2)6-4-8/h3-6H,1-2H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIQJQDFTIBQIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(1,2-benzisoxazol-3-ylacetyl)amino]benzoate](/img/structure/B487616.png)
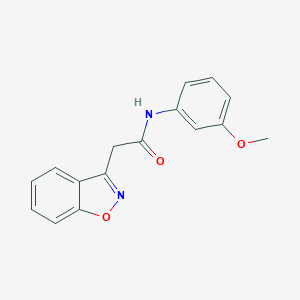
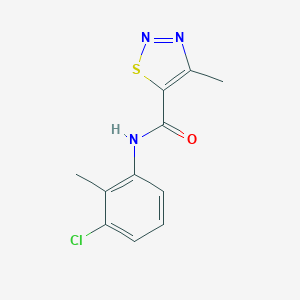
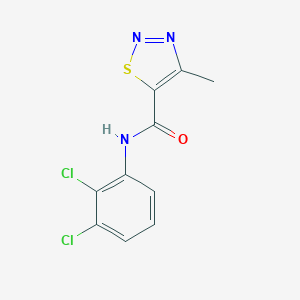
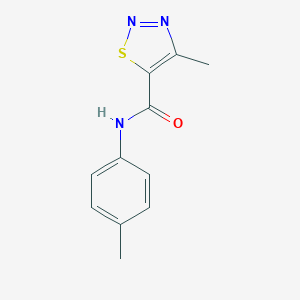
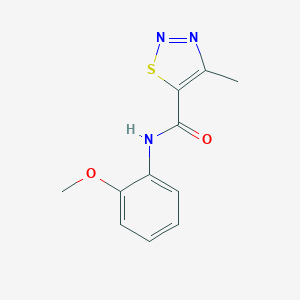
![6-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487712.png)
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487716.png)
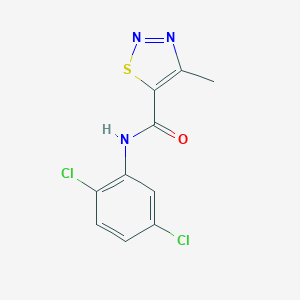
![3-(3-Fluorophenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487736.png)
![Methyl 2-{[(5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B487745.png)
![3-(3-Methylphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487784.png)
![6-(4-Chlorophenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487785.png)
![6-(3-Chlorophenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487786.png)